4-methyl-N-(2-{(E)-[2-(phthalazin-1-yl)hydrazinylidene]methyl}phenyl)benzenesulfonamide
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Overview
Description
4-METHYL-N~1~-{2-[2-(1-PHTHALAZINYL)CARBOHYDRAZONOYL]PHENYL}-1-BENZENESULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibacterial agents. This specific compound is characterized by its unique structure, which includes a phthalazine moiety and a benzenesulfonamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYL-N~1~-{2-[2-(1-PHTHALAZINYL)CARBOHYDRAZONOYL]PHENYL}-1-BENZENESULFONAMIDE typically involves multiple steps, starting with the preparation of the phthalazine derivative. The phthalazine derivative is then reacted with a hydrazine derivative to form the carbohydrazonoyl intermediate. This intermediate is subsequently coupled with a benzenesulfonamide derivative under specific reaction conditions, such as the presence of a base and a suitable solvent, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC), would be employed to monitor the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-METHYL-N~1~-{2-[2-(1-PHTHALAZINYL)CARBOHYDRAZONOYL]PHENYL}-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the aromatic ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
4-METHYL-N~1~-{2-[2-(1-PHTHALAZINYL)CARBOHYDRAZONOYL]PHENYL}-1-BENZENESULFONAMIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its antibacterial properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 4-METHYL-N~1~-{2-[2-(1-PHTHALAZINYL)CARBOHYDRAZONOYL]PHENYL}-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the enzyme from catalyzing its substrate. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-METHYL-N-(prop-2-yn-1-yl)benzenesulfonamide
- 4-METHYL-N-(1-METHYL-2-OXO-2-PIPERIDIN-1-YL-ETHYL)-BENZENESULFONAMIDE
- 4-METHYL-N-(2-METHYL-1-OXO-THIOMORPHOLIN-4-YL)-BENZENESULFONAMIDE
Uniqueness
4-METHYL-N~1~-{2-[2-(1-PHTHALAZINYL)CARBOHYDRAZONOYL]PHENYL}-1-BENZENESULFONAMIDE is unique due to its phthalazine moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other sulfonamides and contributes to its specific applications in scientific research and potential therapeutic uses.
Properties
Molecular Formula |
C22H19N5O2S |
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Molecular Weight |
417.5 g/mol |
IUPAC Name |
4-methyl-N-[2-[(E)-(phthalazin-1-ylhydrazinylidene)methyl]phenyl]benzenesulfonamide |
InChI |
InChI=1S/C22H19N5O2S/c1-16-10-12-19(13-11-16)30(28,29)27-21-9-5-3-7-18(21)15-24-26-22-20-8-4-2-6-17(20)14-23-25-22/h2-15,27H,1H3,(H,25,26)/b24-15+ |
InChI Key |
JQAXDCPWCMYSSO-BUVRLJJBSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2/C=N/NC3=NN=CC4=CC=CC=C43 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C=NNC3=NN=CC4=CC=CC=C43 |
Origin of Product |
United States |
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